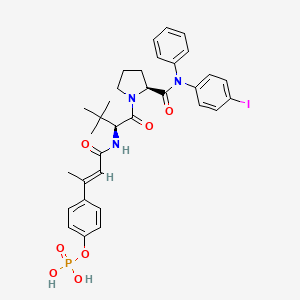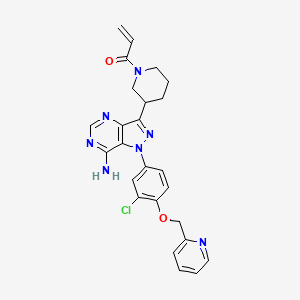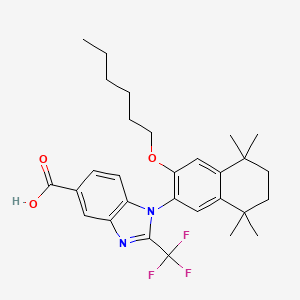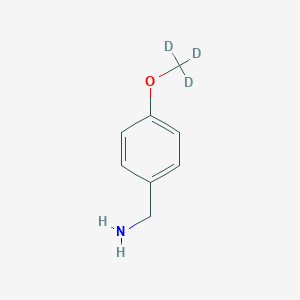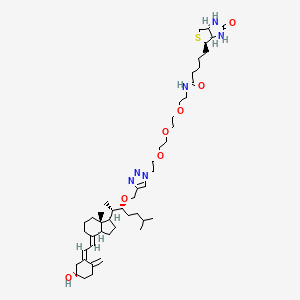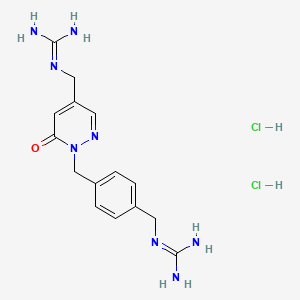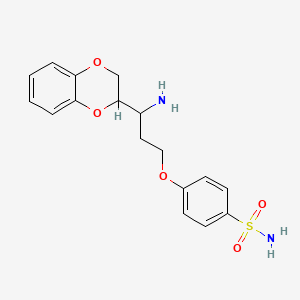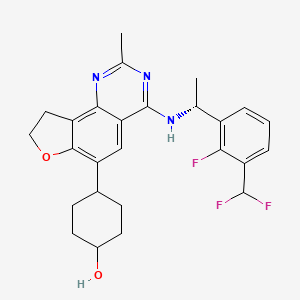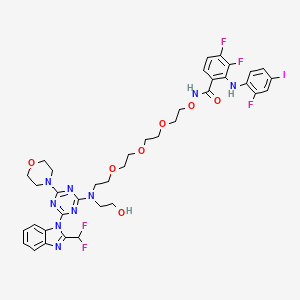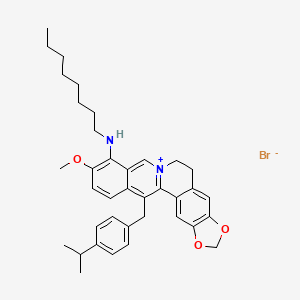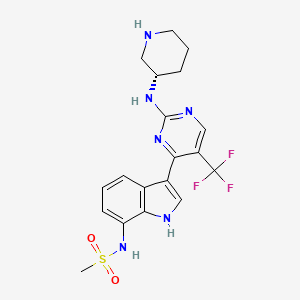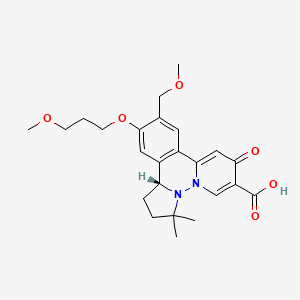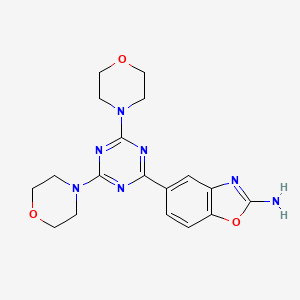
PI3Kalpha-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3Kalpha-IN-9 is a selective inhibitor of the phosphatidylinositol-3-kinase alpha isoform, which is a critical lipid kinase involved in various cellular processes such as growth, proliferation, and survival. The phosphatidylinositol-3-kinase pathway is frequently activated in human cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3Kalpha-IN-9 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
PI3Kalpha-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
PI3Kalpha-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the phosphatidylinositol-3-kinase pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of phosphatidylinositol-3-kinase inhibition on cell signaling and function.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit dysregulated phosphatidylinositol-3-kinase signaling.
Mécanisme D'action
PI3Kalpha-IN-9 exerts its effects by selectively inhibiting the phosphatidylinositol-3-kinase alpha isoform. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a key step in the activation of downstream signaling pathways such as the AKT/mammalian target of rapamycin pathway. By blocking this pathway, this compound can reduce cell proliferation, induce apoptosis, and inhibit tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpelisib: Another selective inhibitor of the phosphatidylinositol-3-kinase alpha isoform, approved for the treatment of breast cancer.
Uniqueness
PI3Kalpha-IN-9 is unique in its high selectivity for the phosphatidylinositol-3-kinase alpha isoform, which minimizes off-target effects and reduces toxicity. This selectivity makes it a valuable tool for studying the specific role of phosphatidylinositol-3-kinase alpha in various biological processes and for developing targeted cancer therapies .
Propriétés
Formule moléculaire |
C18H21N7O3 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C18H21N7O3/c19-16-20-13-11-12(1-2-14(13)28-16)15-21-17(24-3-7-26-8-4-24)23-18(22-15)25-5-9-27-10-6-25/h1-2,11H,3-10H2,(H2,19,20) |
Clé InChI |
LOQNSAZUXOBMAX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC(=N4)N)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


